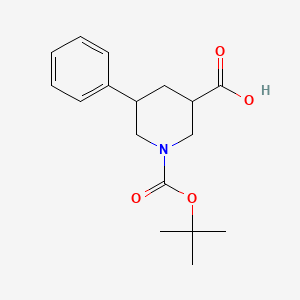

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid

Overview

Description

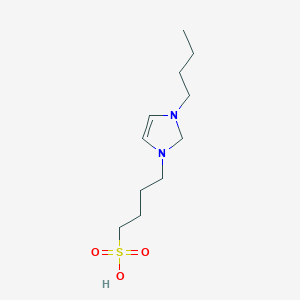

The compound “1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

To expand the applicability of Amino Acid Ionic Liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Molecular Structure Analysis

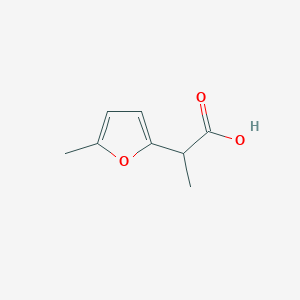

The molecular structure of the compound involves a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The tert-butoxycarbonyl group is attached to one of the nitrogen atoms in the piperidine ring .Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This makes it a useful group in organic synthesis as it can be selectively removed without affecting other parts of the molecule .Scientific Research Applications

Chemoselective Tert-Butoxycarbonylation 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid is utilized in tert-butoxycarbonylation reactions for acidic substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. The process is noted for its high yield and chemoselectivity under mild conditions, making it a valuable reagent in organic synthesis (Saito, Ouchi, & Takahata, 2006).

Peptide Conformation Studies This compound has been studied in crystallography to understand the impact of N-methylation on peptide conformation. Its role in defining the conformation of tert-butoxycarbonyl groups and its implications in peptide synthesis are of particular interest (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).

Solid-Phase Synthesis of Peptide α-Carboxamides This chemical is instrumental in the synthesis of peptide α-carboxamides, especially as a handle in solid-phase synthesis. Its stability and resistance to acidolysis make it a practical and efficient choice for this application (Gaehde & Matsueda, 2009).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives In the field of asymmetric synthesis, this compound is used in the creation of piperidinedicarboxylic acid derivatives, showcasing its versatility in stereochemical control and yielding enantiomerically pure compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).

Development of Anticancer Agents Research has been conducted on derivatives of this compound for potential anticancer applications. Specific derivatives have shown promising cytotoxicity against human cancer cell lines, indicating its potential in drug discovery for cancer treatment (Kumar et al., 2009).

Synthesis of Azabicyclo[3.1.0]hexane-3-carboxylic Acid Its application in the synthesis of complex structures like azabicyclo[3.1.0]hexane-3-carboxylic acid demonstrates its role in creating novel molecular architectures, useful in various fields of chemistry (Gan et al., 2013).

Catalysis in N-tert-Butoxycarbonylation of Amines It's used as a catalyst for N-tert-butoxycarbonylation of amines, highlighting its efficiency and environmentally benign nature in catalysis (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Mechanism of Action

Target of Action

The compound belongs to the class of tert-butoxycarbonyl (boc) protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis, where they serve to protect the amine group during the synthesis process .

Mode of Action

The mode of action of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid involves its interaction with its targets through a nucleophilic substitution reaction facilitated by intramolecular hydrogen bonding . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Pathways

Boc-protected amino acids are known to play a crucial role in peptide synthesis . They are used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Result of Action

The deprotection of the n-boc group from a structurally diverse set of compounds can occur under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Action Environment

The action environment of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid can influence its action, efficacy, and stability. For instance, the Boc group can be added to amines under aqueous conditions . Moreover, Boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUHNLZVJMQDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660675 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885274-99-7 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)